4-羟基-3-甲氧基-5-硝基苯基乙酸甲酯

描述

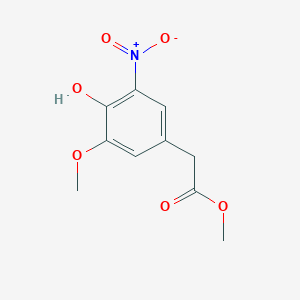

“Methyl (4-hydroxy-3-methoxy-5-nitrophenyl)acetate” is a chemical compound with the molecular formula C10H11NO6 . It is also known by other names such as “(4-Hydroxy-3-nitrophényl)acétate de méthyle” in French and “Methyl- (4-hydroxy-3-nitrophenyl)acetat” in German .

Molecular Structure Analysis

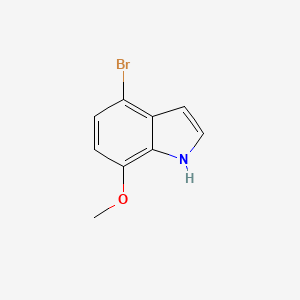

The molecular structure of “Methyl (4-hydroxy-3-methoxy-5-nitrophenyl)acetate” consists of a benzene ring substituted with hydroxy, methoxy, nitro groups and an acetic acid methyl ester . The average mass of the molecule is 241.197 Da and the monoisotopic mass is 241.058640 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl (4-hydroxy-3-methoxy-5-nitrophenyl)acetate” are not specified in the sources I found. Typically, these properties would include melting point, boiling point, solubility, density, and others. For detailed properties, it’s recommended to refer to a specialized chemical database .科学研究应用

Synthesis of COMT Inhibitors

Methyl (4-hydroxy-3-methoxy-5-nitrophenyl)acetate: is used in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors like entacapone. COMT inhibitors are crucial in the treatment of Parkinson’s disease as they increase the bioavailability of L-DOPA, a key therapeutic agent .

Anti-Tuberculosis Activity

Preliminary studies have shown that compounds synthesized from Methyl (4-hydroxy-3-methoxy-5-nitrophenyl)acetate exhibit in vitro activity against tuberculosis (TB). This opens up potential for developing new anti-TB drugs .

Anti-Dengue Properties

The same preliminary studies indicating anti-TB activity also suggest that these compounds may have effects against the dengue virus. This could lead to novel treatments for dengue fever .

Free Radical Scavenging

Chalcone derivatives prepared using Methyl (4-hydroxy-3-methoxy-5-nitrophenyl)acetate have been evaluated for their free radical scavenging activity. This property is significant for developing antioxidants that can mitigate oxidative stress-related diseases .

Anti-Excitotoxicity

These chalcone derivatives also show promise in suppressing excitotoxicity, which is the pathological process by which neurons are damaged and killed by excessive stimulation by neurotransmitters such as glutamate. This has implications for treating neurodegenerative conditions .

Antiviral Activity Against HSV-1

Indole derivatives synthesized from Methyl (4-hydroxy-3-methoxy-5-nitrophenyl)acetate have shown considerable antiviral activity against Herpes Simplex virus-1 (HSV-1), suggesting potential use in antiviral therapies .

作用机制

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body, influencing their function and leading to various biological effects .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, and cellular growth .

Result of Action

Similar compounds have been known to exert a variety of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .

Action Environment

The action, efficacy, and stability of Methyl (4-hydroxy-3-methoxy-5-nitrophenyl)acetate can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues .

安全和危害

The safety and hazards of “Methyl (4-hydroxy-3-methoxy-5-nitrophenyl)acetate” are not specified in the sources I found. It’s important to handle all chemicals with appropriate safety precautions. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

未来方向

属性

IUPAC Name |

methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-16-8-4-6(5-9(12)17-2)3-7(10(8)13)11(14)15/h3-4,13H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFAVWPYHIIMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1454903.png)

![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide](/img/structure/B1454912.png)

![5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454919.png)